molecular formula C15H14N2O3 B5811742 N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide

N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide

Cat. No. B5811742
M. Wt: 270.28 g/mol
InChI Key: QRCOLKJSUGVWGL-PVZXKMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide, also known as FPH1, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies due to its ability to inhibit the activity of a specific protein known as USP1.

Mechanism of Action

N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide inhibits the activity of USP1 by binding to the catalytic domain of the protein. This binding results in the stabilization of the USP1-substrate complex, leading to the accumulation of ubiquitinated proteins and the inhibition of DNA damage repair pathways.
Biochemical and Physiological Effects:
This compound has been shown to sensitize cancer cells to DNA-damaging agents and enhance the efficacy of PARP inhibitors. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide in lab experiments include its specificity for USP1, its ability to sensitize cancer cells to DNA-damaging agents, and its anti-inflammatory effects. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide. One direction is to investigate the potential of this compound as a therapeutic agent in the treatment of cancer. Another direction is to explore the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its solubility and bioavailability.

Synthesis Methods

N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide can be synthesized using a simple two-step reaction. The first step involves the reaction of 2-furylacrolein with phenylhydrazine to form 2-(2-furyl)-2-phenylhydrazine. The second step involves the reaction of 2-(2-furyl)-2-phenylhydrazine with 2-hydroxy-2-phenylacetic acid to form this compound. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide has been widely used in scientific research due to its ability to inhibit the activity of USP1. USP1 is a deubiquitinating enzyme that plays a crucial role in DNA damage response and repair. Inhibition of USP1 by this compound has been shown to sensitize cancer cells to DNA-damaging agents such as cisplatin and ionizing radiation. This compound has also been shown to enhance the efficacy of PARP inhibitors, which are used in the treatment of breast and ovarian cancers.

properties

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-hydroxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-14(12-6-2-1-3-7-12)15(19)17-16-10-4-8-13-9-5-11-20-13/h1-11,14,18H,(H,17,19)/b8-4+,16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCOLKJSUGVWGL-PVZXKMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC=CC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C=C/C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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